Bromoacetamido-PEG4-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Synthesis Analysis
Synthesis of Bromoacetamido derivatives: Typically involves reacting an amine-containing precursor with bromoacetyl bromide or a similar reagent. This reaction is often carried out in a controlled environment to minimize side reactions. []
Incorporation of PEG4: This can be achieved using various PEGylation strategies. One common approach involves reacting a PEG4 molecule containing a reactive group (e.g., amine, carboxylic acid) with a corresponding functional group on the bromoacetamido-containing molecule. []
Chemical Reactions Analysis
Nucleophilic Substitution: The bromine atom of the bromoacetamido group undergoes nucleophilic substitution by thiol groups (-SH), primarily those present in cysteine residues of proteins. This reaction forms a stable thioether linkage, conjugating the molecule to the target biomolecule. [, , , ]
Applications
Bioconjugation and Labeling: These molecules are valuable tools for conjugating various payloads to proteins and peptides. For instance, they have been employed for radiolabeling antibodies with therapeutic radionuclides for radioimmunotherapy (RIT). [, , ]
Targeted Drug Delivery: Conjugation of these molecules to drug delivery systems, such as nanoparticles or liposomes, allows for targeted delivery of therapeutic agents to specific tissues or cells. [, , ]
Imaging and Diagnostics: When conjugated to imaging agents, they enable the visualization of specific cells or tissues. This has been demonstrated in studies using radiolabeled peptides for imaging tumors. [, , , ]
Compound Description: BAT is a macrocyclic bifunctional chelating agent widely used for radiolabeling biomolecules, particularly antibodies, with metallic radionuclides like Copper-64 and Copper-67. [, , , , , , ] This is due to its ability to form stable complexes with these radiometals, facilitating their attachment and delivery to target sites. [, , , , ] BAT's role in radioimmunotherapy (RIT) is particularly noteworthy, with its conjugates showing promise in treating conditions like non-Hodgkin's lymphoma. [, ]
Relevance: BAT shares the core bromoacetamido functional group with Bromoacetamido-PEG4-Acid. [, , , , ] This group acts as the point of attachment to thiol groups present on biomolecules, enabling the conjugation of the chelator and subsequent radiolabeling. [, , , ] While Bromoacetamido-PEG4-Acid utilizes a PEG linker, BAT employs a benzyl group for similar conjugation purposes, highlighting their structural similarity in utilizing bromoacetamide for biomolecule modification. [, , , , ]
Compound Description: Similar to BAT, this compound is a macrocyclic bifunctional chelating agent used for conjugating antibodies. [] It possesses a slightly smaller ring structure (12-membered compared to BAT's 14-membered ring) but maintains the key functional groups.
Relevance: The crucial structural similarity lies in the presence of the bromoacetamido group, mirroring its role in Bromoacetamido-PEG4-Acid. [] This shared feature highlights the importance of bromoacetamide as a reactive group for targeted conjugation to biomolecules. Both compounds leverage this chemical handle for linking the chelator to antibodies or other molecules of interest. []
Compound Description: BUP functions as an active-site-directed irreversible inhibitor of the enzyme UDP-galactose 4-epimerase. [] This enzyme plays a crucial role in galactose metabolism, and its inhibition by BUP has been instrumental in understanding the enzyme's mechanism and the role of its tightly bound coenzyme, diphosphopyridine nucleotide (DPN). []
Relevance: BUP, like Bromoacetamido-PEG4-Acid, utilizes a bromoacetamido group for its activity. [] In the case of BUP, this group facilitates its irreversible binding to the enzyme, highlighting a shared reactivity with Bromoacetamido-PEG4-Acid. [] Despite targeting different biomolecules, both exemplify the versatility of bromoacetamide functionality in designing molecules for specific biological interactions. []
Compound Description: Compound (I) is an affinity-labeling agent designed based on the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. [] It inhibits prostaglandin H2 synthase, an enzyme involved in inflammation, through a two-step mechanism involving both competitive and time-dependent inhibition. []
Relevance: This compound, while possessing a more complex structure than Bromoacetamido-PEG4-Acid, also features the bromoacetamido group. [] The shared presence of this group highlights its utility in diverse chemical contexts. Both molecules demonstrate its application in targeting and modifying specific biomolecules (enzymes in this case), emphasizing the versatility of bromoacetamide as a chemical tool. []
4-(Bromoacetamido)-N-(2,3-dimethylphenyl)anthranilic acid (II)
Compound Description: Similar to compound (I), compound (II) is an affinity-labeling agent, designed based on the NSAID mefenamic acid. [] It also inhibits prostaglandin H2 synthase, targeting both the cyclooxygenase and peroxidase activities of the enzyme. []
Relevance: Like Bromoacetamido-PEG4-Acid, this compound utilizes the bromoacetamido group for its inhibitory action. [] This shared functionality highlights the potential of bromoacetamide in developing targeted inhibitors for enzymes. Both compounds showcase the use of this chemical group to covalently modify and inactivate specific enzyme targets, further emphasizing the value of bromoacetamide in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1,3-Dichloro-5-nitrobenzene was tested for fungitoxicity against Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria and Trichophyton mentagrophytes. Benzene, 1,3-dichloro-5-nitro- is a bioactive chemical.
1,3-Diiodobenzene is a halogenated benzene derivative. Its reaction with phenylboronic acid in the presence of CuI, DABCO (1,4-diazabicyclo[2.2.2]octane) and TBAB (n-Bu4NBr) has been analyzed. 1,3-Diiodobenzene undergoes coupling with 2-methylthiophene in the presence of Ir/Ag2CO3 to afford meta-linked isomer of thiophene-benzene-thiophene triad. Benzene, 1,3-diiodo- is a bioactive chemical.
Benzbromarone is 1-Benzofuran substituted at C-2 and C-3 by an ethyl group and a 3,5-dibromo-4-hydroxybenzoyl group respectively. An inhibitor of CYP2C9, it is used as an anti-gout medication. It has a role as a uricosuric drug. It is a member of 1-benzofurans and an aromatic ketone. It is functionally related to a 2,6-dibromophenol. Benzbromarone has been used in trials studying the basic science and treatment of Heart Failure, Hyperuricemia, Chronic Kidney Disease, Abnormal Renal Function, and Gout and Asymptomatic Hyperuricemia. Benzbromarone is a nonpurine xanthine oxidase inhibitor used for the treatment of gout, but never approved for use in the United States because of concerns over reports of acute liver injury and deaths with its use. Uricosuric that acts by increasing uric acid clearance. It is used in the treatment of gout.
Benztropine is an anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Benztropine has not been associated with serum enzyme elevations during treatment and has not been linked to cases of clinically apparent acute liver injury. Benztropine, with the chemical formula 3alpha-diphenylmethoxytropane, is a tropane-based dopamine inhibitor used for the symptomatic treatment of Parkinson's disease. It is a combination molecule between a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines determined to be a dopamine uptake inhibitor since 1970. The generation of structure-activity relationships proved that benztropine derivatives with the presence of a chlorine substituent in the para position in one of the phenyl rings produces an increased potency for dopamine uptake inhibition as well as a decreased inhibition of serotonin and norepinephrine. Benztropine was developed by USL Pharma and officially approved by the FDA on 1996. Benzatropine is tropane in which a hydrogen at position 3 is substituted by a diphenylmethoxy group (endo-isomer). An acetylcholine receptor antagonist, it is used (particularly as its methanesulphonate salt) in the treatment of Parkinson's disease, and to reduce parkinsonism and akathisia side effects of antipsychotic treatments. It has a role as an antiparkinson drug, a parasympatholytic, an antidyskinesia agent, a muscarinic antagonist and a oneirogen.